[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Carbamoylation: The final step involves the reaction of the oxadiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The oxadiazole ring can undergo reduction under specific conditions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Oxadiazoles: Formed by nucleophilic aromatic substitution reactions.
Scientific Research Applications
[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester:
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agrochemicals: The compound has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: It has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester: can be compared with other oxadiazole derivatives to highlight its uniqueness:
[5-(4-Amino-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester: This compound has an amino group instead of a nitro group, which can lead to different biological activities and reactivity.
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester: The presence of a chloro group can influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-14(2,3)23-13(19)15-8-11-16-17-12(22-11)9-4-6-10(7-5-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSKZHOKPKHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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